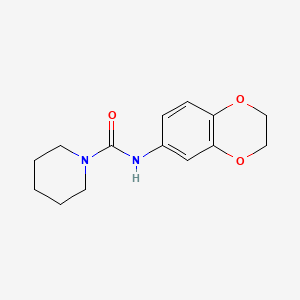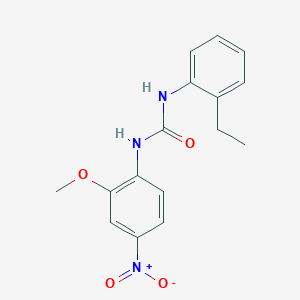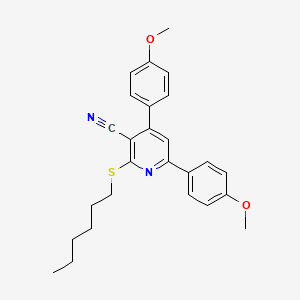![molecular formula C19H22N2O2 B4741730 4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4741730.png)
4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide
Vue d'ensemble
Description
4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide is a chemical compound that has been widely used in scientific research for its various applications. It is a synthetic compound that is commonly referred to as 4-MMBB. The compound has been used in various research fields, including pharmacology, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-MMBB involves its binding to GPR35, which is a member of the GPCR family. Upon binding, 4-MMBB activates the GPR35 signaling pathway, leading to the activation of downstream effectors, including G proteins and second messengers. The activation of the GPR35 signaling pathway has been shown to regulate various physiological processes, including immune response, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-MMBB has various biochemical and physiological effects, including the modulation of immune response and inflammation. The activation of the GPR35 signaling pathway by 4-MMBB has been shown to regulate the production of cytokines and chemokines, which are involved in immune response and inflammation. Additionally, 4-MMBB has been shown to regulate cell proliferation and migration, which are crucial processes in various physiological and pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-MMBB in lab experiments has several advantages, including its high selectivity and potency in activating the GPR35 signaling pathway. Additionally, 4-MMBB is a synthetic compound, which allows for easy modification and optimization of its structure for specific research applications. However, the limitations of 4-MMBB include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The use of 4-MMBB in scientific research has opened up various avenues for future studies. Some of the future directions for research include the identification of novel ligands for GPR35, the development of 4-MMBB derivatives with improved pharmacological properties, and the elucidation of the role of GPR35 in various physiological and pathological conditions.
Conclusion:
In conclusion, 4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide is a synthetic compound that has been widely used in scientific research for its various applications. The compound has been shown to selectively bind to the GPR35 receptor and activate its signaling pathway, leading to various biochemical and physiological effects. The use of 4-MMBB in lab experiments has several advantages, including its high selectivity and potency, but also has limitations such as its limited solubility and potential toxicity. The future directions for research include the identification of novel ligands for GPR35 and the development of 4-MMBB derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
4-MMBB has been used in various scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including neurotransmission, hormone secretion, and immune response. 4-MMBB has been shown to selectively bind to the G protein-coupled receptor 35 (GPR35) and activate its signaling pathway.
Propriétés
IUPAC Name |
4-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-2-6-17(7-3-15)19(22)20-14-16-4-8-18(9-5-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROMCCWBQGKCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B4741664.png)
![4-methoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4741667.png)

![1-butyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741689.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4741694.png)
![7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741696.png)

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741713.png)

![4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4741741.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B4741746.png)

![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741758.png)